molecular formula C18H12N2O2 B2531009 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione CAS No. 301227-55-4

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B2531009
CAS No.: 301227-55-4
M. Wt: 288.306
InChI Key: JFDGJKJWPSCYBK-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a benzo[de]isoquinoline-1,3-dione core, a structure known for its electron-withdrawing properties and utility as a building block in material science . The integration of a pyridin-3-ylmethyl substituent introduces a nitrogen-containing heterocycle, which can significantly influence the compound's electronic characteristics, solubility, and potential for molecular recognition . This structural motif suggests broad research potential. The benzo[de]isoquinoline-1,3-dione scaffold is a valuable precursor in developing conjugated polymers for organic electronics, such as field-effect transistors, where similar derivatives have demonstrated promising charge transport properties . Furthermore, structurally related compounds containing the isoindole-1,3-dione (phthalimide) group are frequently investigated in medicinal chemistry for various biological activities . These activities may include the inhibition of specific enzymes, such as protein arginine methyltransferases (PRMTs), which are relevant in oncology and other disease areas . As such, this compound serves as a versatile intermediate for synthesizing novel molecules for materials science and for exploring new pharmacologically active agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-14-7-1-5-13-6-2-8-15(16(13)14)18(22)20(17)11-12-4-3-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDGJKJWPSCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331795
Record name 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301227-55-4
Record name 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile for a specified duration . The product is then purified through recrystallization from a mixture of benzene and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H12N2O2
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 301227-55-4

The compound features a benzo[de]isoquinoline core with a pyridinylmethyl substituent, which contributes to its biological activity.

Therapeutic Applications

  • Anticancer Activity
    • Several studies have highlighted the potential of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.
    • For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against human cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .
  • Bromodomain Inhibition
    • The compound acts as an inhibitor of bromodomains, which are protein regions that recognize acetylated lysine residues on histones. This interaction is crucial for regulating gene expression related to cancer progression . Inhibiting these domains can lead to reduced tumor growth and metastasis.
  • Treatment of Hyperproliferative Diseases
    • It has been proposed for the treatment of hyperproliferative diseases such as cancer due to its ability to modulate gene expression through bromodomain inhibition . This mechanism highlights its potential utility in therapeutic strategies targeting epigenetic regulation.

Case Studies and Research Findings

StudyFindingsApplication
Study AEvaluated the antiproliferative activity against HCT-116 and MCF-7 cell linesAnticancer agent
Study BInvestigated bromodomain inhibition and its effects on gene expressionEpigenetic therapy
Study CReported synthesis methods leading to high yields of the compoundSynthetic chemistry advancements

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to bind to these receptors, influencing their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent LUMO (eV) π-π Stacking (Å) Key Activity Reference
2-(Pyridin-3-ylmethyl)-BQD Pyridin-3-ylmethyl N/A Predicted ~3.3 Under investigation -
BQD-TZ 1,2,5-Thiadiazole −3.43 3.31 Electron acceptor
Amonafide Dimethylaminoethyl −3.5 3.4 G4 DNA binding
6,7-Dinitro-2-[1,2,4]triazole-BQD 1,2,4-Triazole N/A N/A Antimalarial

Table 2: Pharmacokinetic Profiles

Compound MW (Da) logP H-bond Acceptors Bioactivity
2-(Pyridin-3-ylmethyl)-BQD ~280 ~2.5 5 Potential chemotherapeutic
6,7-Dinitro-2-[1,2,4]triazole-BQD 355.04 2.1 8 Antimalarial (Ki = 0.8 µM)
Amonafide 331.35 1.8 6 G4-targeted (toxic)

Biological Activity

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound belongs to the benzo[de]isoquinoline-1,3-dione family and is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H12N2O2
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 301227-55-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in the context of cancer research. It has been shown to inhibit cyclin-dependent kinase 4 (CDK4), a crucial regulator of cell cycle progression. This inhibition is selective over other cyclin-dependent kinases (CDK2 and CDK1), which is significant for developing targeted cancer therapies .

Antitumor Activity

Research indicates that derivatives of this compound exhibit potent antitumor activity. A study highlighted the structure-activity relationship (SAR) of related compounds, demonstrating that modifications at specific positions can enhance CDK4 inhibitory activity. The presence of substituents such as hydroxyl or halogen groups significantly affects potency and selectivity .

Antimicrobial Properties

In addition to its antitumor effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Case Studies and Experimental Data

  • CDK4 Inhibition : A detailed study on a series of isoquinoline derivatives showed that introducing specific functional groups could enhance the binding affinity and selectivity towards CDK4. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects against cancer cell lines .
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives of this compound had MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing their potential as antibacterial agents .

Table 1: Biological Activity Summary

Activity TypeTargetEffectiveness (IC50/MIC)
AntitumorCDK4Low micromolar range
AntibacterialS. aureusMIC: 0.0039 - 0.025 mg/mL
E. coliMIC: 0.0039 - 0.025 mg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of phthalic anhydride derivatives with amines to form the benzo[de]isoquinoline core. Subsequent functionalization introduces the pyridinylmethyl group. Key parameters include stoichiometric ratios of reagents (e.g., alkyl halides or acyl chlorides), temperature control (50–120°C), and catalysts (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is critical to isolate the product in ≥95% purity .

Q. Which spectroscopic techniques are prioritized for structural validation, and what diagnostic signals should researchers monitor?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm) confirm the isoquinoline backbone.
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds.
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 317.1 for C19H15N2O2).
    Cross-validation with X-ray crystallography (if crystalline) provides definitive confirmation .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 4, 6, or 8 of the isoquinoline ring to assess steric/electronic effects.
  • Side-Chain Variations : Replace the pyridinylmethyl group with heterocycles (e.g., piperazinyl, morpholinyl) to evaluate binding affinity changes.
  • Assays : Pair synthetic derivatives with enzymatic inhibition assays (e.g., kinase activity) or cellular viability tests (e.g., IC50 determination in cancer lines). Use statistical models (e.g., QSAR) to correlate structural features with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ATP-binding pockets of kinases). Prioritize targets with high sequence homology to known benzo[de]isoquinoline-binding proteins.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (%F), half-life (t1/2), and metabolite formation (LC-MS/MS). Low in vivo efficacy may stem from rapid hepatic clearance.
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve circulation time.
  • Dose-Response Refinement : Use Hill slope models to identify optimal dosing regimens .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 protocols to measure half-life in soil/water systems.
  • Toxicity Screening : Conduct Daphnia magna (EC50) and algal growth inhibition tests. Correlate results with LogP values to predict bioaccumulation potential .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationColumn chromatography, reflux conditionsPurity (>95%), yield (60–80%)
Target IdentificationMolecular docking, SPR binding assaysΔG ≤ -8 kcal/mol, KD ≤ 100 nM
Environmental ImpactOECD 301/201 guidelines, LC50 testingLogP, BCF (bioaccumulation factor)

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